tert-Butyl-d9 acetate

Description

The Fundamental Role of Isotopic Labeling in Contemporary Chemical Sciences

Isotopic labeling is a powerful technique used to trace the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org This is achieved by substituting one or more atoms in a molecule of interest with their isotope. wikipedia.org The labeled molecule is then introduced into a system, and the position of the isotopes in the resulting products is analyzed to understand the sequence of events. wikipedia.org This method is invaluable for elucidating reaction mechanisms and tracking the metabolic fate of molecules. thalesnano.comsymeres.com

Stable, non-radioactive isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently used for this purpose. symeres.com The presence of these isotopes can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Deuterium labeling, in particular, offers a way to study reaction pathways and the pharmacokinetic properties of compounds. thalesnano.com By replacing hydrogen atoms with deuterium, researchers can gain detailed insights into chemical transformations and the behavior of substances in biological systems. thalesnano.com

Contextualizing tert-Butyl-d9 Acetate (B1210297) within the Landscape of Deuterated Organic Molecules for Academic Inquiry

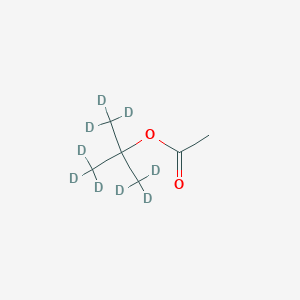

tert-Butyl-d9 acetate, with the chemical formula CH₃COOC(CD₃)₃, is a deuterated organic molecule where the nine hydrogen atoms of the tert-butyl group have been replaced by deuterium. isotope.com This isotopic substitution makes it a valuable tool in various areas of chemical research.

One of the primary applications of deuterated compounds like this compound is their use as internal standards in mass spectrometry. thalesnano.com The mass difference between the deuterated and non-deuterated (unlabeled) versions allows for precise quantification and identification of the target analyte. thalesnano.comresearchgate.net The similar chemical and physical properties of the isotopically labeled standard to the analyte ensure that it behaves similarly during extraction and ionization, leading to more accurate and reliable measurements. researchgate.net

Furthermore, deuterated molecules are extensively utilized in NMR spectroscopy for chemical structure determination. thalesnano.com The use of deuterated solvents, for instance, simplifies NMR spectra by eliminating signals from the solvent, allowing for a clearer analysis of the compound of interest. synmr.in While this compound is not a solvent, its specific labeling pattern can be used to probe reaction mechanisms and study the kinetic isotope effect, where the C-D bond, being stronger than the C-H bond, can lead to slower reaction rates, providing insights into the reaction's transition state. symeres.com

The synthesis of such deuterated compounds can be achieved through various methods, including the use of deuterium-containing precursors or through hydrogen/deuterium exchange reactions. symeres.com These methods, while sometimes challenging, provide access to a wide range of labeled molecules essential for modern chemical analysis. thalesnano.comsymeres.com

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 358731-03-0 isotope.comsigmaaldrich.com |

| Molecular Formula | C₆D₉H₃O₂ sigmaaldrich.com |

| Molecular Weight | 125.21 g/mol isotope.comsigmaaldrich.com |

| Isotopic Purity | ≥98 atom % D sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Density | 0.931 g/cm³ sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)8-6(2,3)4/h1-4H3/i2D3,3D3,4D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOVHXAZOJBABW-WVZRYRIDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101223385 | |

| Record name | 2-Propan-1,1,1,3,3,3-d6-ol, 2-(methyl-d3)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-03-0 | |

| Record name | 2-Propan-1,1,1,3,3,3-d6-ol, 2-(methyl-d3)-, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propan-1,1,1,3,3,3-d6-ol, 2-(methyl-d3)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Deuterium Enrichment of Tert Butyl Acetate Precursors

Advanced Approaches to Site-Specific Deuteration

Achieving high isotopic purity in the tert-butyl group necessitates advanced synthetic methods that can introduce deuterium (B1214612) atoms with high efficiency and regioselectivity.

Catalytic hydrogen-deuterium (H/D) exchange reactions offer a direct method for introducing deuterium into organic molecules. Transition metal catalysts, particularly those based on iridium and rhodium, have shown promise in activating C-H bonds for deuteration.

While direct catalytic deuteration of the tert-butyl group in tert-butanol (B103910) or tert-butyl acetate (B1210297) is challenging due to steric hindrance, iridium-catalyzed α-selective deuteration of alcohols using deuterium oxide (D₂O) as the deuterium source has been reported. rsc.org This method, typically employing an iridium(III)-bipyridonate catalyst, proceeds via dehydrogenation of the alcohol to a ketone intermediate, followed by deuteration. However, for tertiary alcohols like tert-butanol, this pathway is not directly applicable.

Current research focuses on developing more robust catalysts that can overcome the steric hindrance of the tert-butyl group. For instance, rhodium(III)-catalyzed C-H deuteration has been described for various substrates and could potentially be adapted for this purpose. rochester.edu Further investigation into catalyst and ligand design is necessary to develop a direct and efficient catalytic H/D exchange protocol for the tert-butyl moiety.

A more established and reliable method for producing highly enriched tert-butanol-d10 (B166771) involves a multi-step synthesis using deuterated starting materials. A key example is the Grignard reaction between deuterium methyl magnesium iodide (CD₃MgI) and deuterated acetone (B3395972) (acetone-d6).

A patented method outlines this process, which utilizes anhydrous manganese chloride as a catalyst in anhydrous tetrahydrofuran. google.com The reaction is followed by hydrolysis under acidic conditions using a heavy water solution of a deuterated acid (e.g., DCl or D₂SO₄ in D₂O) to yield perdeuterated tert-butanol. google.com This approach ensures that all nine hydrogen atoms on the methyl groups and the hydroxyl hydrogen are replaced with deuterium, leading to high isotopic abundance.

The reaction proceeds as follows: CD₃MgI + (CD₃)₂C=O → (CD₃)₃COMgI (CD₃)₃COMgI + D₂O/D⁺ → (CD₃)₃COD + Mg(OD)I

This method offers high yields and excellent isotopic purity, making it a preferred route for obtaining the necessary precursor for tert-Butyl-d9 acetate.

Optimization of Reaction Conditions for Isotopic Incorporation Efficiency

Maximizing the isotopic enrichment is paramount in the synthesis of deuterated compounds. Several factors in the synthetic process can be optimized to achieve this goal.

In the Grignard reaction for preparing tert-butanol-d10, the purity of the deuterated starting materials, namely deuterium methyl iodide and acetone-d6, is crucial. The reaction conditions, such as temperature and reaction time, also play a significant role. The patented method specifies a reaction temperature of -10 to 20 °C and a reaction time of 4 to 6 hours to achieve high yields and isotopic abundance. google.com The molar ratios of the reactants and catalyst are also critical parameters that need to be carefully controlled. google.com

For the subsequent esterification of tert-butanol-d10 to form this compound, common methods include reaction with acetyl chloride or acetic anhydride. To maintain the high isotopic enrichment, it is essential to use non-deuterated acetylating agents. The reaction conditions should be optimized to ensure complete conversion of the deuterated alcohol without any side reactions that could lead to isotopic dilution. Anhydrous conditions are critical to prevent the hydrolysis of the acetylating agent and the ester product. orgsyn.org

| Parameter | Optimized Condition | Rationale |

| Grignard Reaction | ||

| Reactants | High purity CD₃I and (CD₃)₂C=O | Minimizes introduction of protium. |

| Catalyst | Anhydrous Manganese Chloride | Enhances reaction rate and yield. google.com |

| Solvent | Anhydrous Tetrahydrofuran | Prevents quenching of the Grignard reagent. |

| Temperature | -10 to 20 °C | Controls reaction rate and minimizes side reactions. google.com |

| Reaction Time | 4 to 6 hours | Ensures complete reaction. google.com |

| Esterification | ||

| Reactants | tert-Butanol-d10, Acetyl Chloride | Direct and efficient conversion. |

| Conditions | Anhydrous | Prevents hydrolysis and isotopic dilution. orgsyn.org |

| Temperature | Controlled | To prevent decomposition and side reactions. |

Isolation and Purification Techniques for Deuterium-Enriched Products

The final stage of the synthesis involves the isolation and purification of this compound to a high degree of chemical and isotopic purity.

Following the esterification reaction, the crude product is typically washed to remove any unreacted starting materials and byproducts. A common workup procedure involves washing with water and a dilute base solution, such as sodium bicarbonate, to neutralize any acidic impurities. researchgate.net

The primary method for purifying tert-butyl acetate is fractional distillation . researchgate.netcsub.eduvernier.com This technique is effective in separating the desired ester from any remaining starting materials, solvents, and byproducts based on differences in their boiling points. vernier.com For isotopically labeled compounds, it is crucial to use a distillation apparatus with a sufficient number of theoretical plates to achieve a clean separation and avoid any fractionation based on isotopic composition, although this effect is generally minimal for deuterium-labeled compounds. vernier.com The purity of the collected fractions is typically monitored by gas chromatography (GC).

The chemical and isotopic purity of the final this compound product is confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS can be used to determine the chemical purity and confirm the molecular weight, which will be higher for the deuterated compound. High-resolution mass spectrometry can provide precise mass data to confirm the number of deuterium atoms incorporated. ¹H NMR spectroscopy is a powerful tool to determine the degree of deuteration by observing the disappearance or significant reduction of proton signals corresponding to the tert-butyl group.

Advanced Spectroscopic and Chromatographic Characterization of Tert Butyl D9 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment

NMR spectroscopy is an indispensable tool for the analysis of deuterated compounds. It not only confirms the molecular structure but also provides precise information on the location and extent of isotopic labeling.

Deuterium (B1214612) NMR (²H NMR) for Quantitative and Positional Isotopic Analysis

Deuterium (²H or D) NMR spectroscopy directly observes the deuterium nuclei within a molecule. For tert-Butyl-d9 acetate (B1210297), this technique is definitive for confirming that isotopic labeling has occurred exclusively at the tert-butyl group. The resulting spectrum is expected to show a single resonance, confirming that all nine deuterium atoms are chemically equivalent, a characteristic of the symmetrical tert-butyl structure.

The primary utility of ²H NMR in this context is the quantitative assessment of deuterium incorporation. By integrating the area of the deuterium signal and comparing it against a calibrated internal standard, the isotopic enrichment at the tert-butyl position can be accurately determined. This method provides a direct measure of the percentage of deuterium atoms that have replaced protons in the target positions, which is critical for applications requiring high isotopic purity.

Proton NMR (¹H NMR) for Residual Proton Determination and Spin-Coupling Interactions

While ²H NMR quantifies the deuterium present, Proton (¹H) NMR is used to detect and quantify any residual, non-deuterated sites. In an ideal, 100% enriched sample of tert-Butyl-d9 acetate, the large singlet corresponding to the nine protons of the tert-butyl group (typically found around 1.4 ppm in the unlabeled compound) would be absent. The only significant signal observed would be a sharp singlet for the three protons of the acetate methyl group (CH₃). chemicalbook.com

The primary application of ¹H NMR in analyzing this labeled compound is the determination of isotopic purity by quantifying the very small signals from residual protons in the tert-butyl group. The integration of this residual signal relative to the integration of the non-deuterated acetate methyl signal provides a precise measure of the extent of deuteration. For example, in a sample with 99% deuterium enrichment, the integral of the residual tert-butyl proton signal would be approximately 0.09 (9 protons x 1% residual) relative to the 3-proton integral of the acetate's methyl group.

Carbon-13 NMR (¹³C NMR) in Elucidating Carbon Frameworks and Isotopic Effects

Carbon-13 (¹³C) NMR spectroscopy provides confirmation of the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected. The spectrum of the unlabeled compound shows signals for the acetate methyl carbon, the carbonyl carbon, the quaternary tert-butyl carbon, and the three equivalent methyl carbons of the tert-butyl group. chemicalbook.comchemicalbook.com

In the deuterated analogue, the presence of deuterium induces noticeable effects on the ¹³C NMR spectrum.

Isotopic Shift: The carbons directly bonded to deuterium (the quaternary carbon and the deuterated methyl carbons) will exhibit a small upfield shift (to a lower ppm value) compared to their protonated counterparts. This is a well-documented isotopic effect.

Spin-Spin Coupling: The signal for the deuterated methyl carbons (-CD₃) will appear as a multiplet due to coupling with the deuterium nuclei (which have a spin I=1). Specifically, it is expected to resolve into a septet. Similarly, the quaternary carbon, being bonded to three -CD₃ groups, will also exhibit complex coupling.

These effects provide unambiguous evidence of the specific location of the deuterium labels on the carbon framework.

Interactive Table 1: Expected NMR Spectroscopic Data for this compound

| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Acetate (-CH₃) | ~2.0 | Singlet | Integral corresponds to 3 protons. Used as an internal reference. |

| ¹H | tert-Butyl (-C(CH₃)₃) | ~1.4 | Singlet | Signal is expected to be absent or of very low intensity, corresponding to residual protons. |

| ²H | tert-Butyl (-C(CD₃)₃) | ~1.4 | Singlet | Directly confirms the position and equivalence of the nine deuterium atoms. |

| ¹³C | Acetate (-C H₃) | ~22 | Singlet | Largely unaffected by deuteration on the other side of the ester. |

| ¹³C | Carbonyl (-C =O) | ~170 | Singlet | Minor isotopic shift may be observed. |

| ¹³C | Quaternary (-C (CD₃)₃) | ~80 | Multiplet | Shows an upfield isotopic shift and coupling to deuterium. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Abundance Profiling

Mass spectrometry is a fundamental technique for confirming the molecular weight of a compound and verifying its isotopic composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

Interactive Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Elemental Formula | C₆H₃D₉O₂ |

| Theoretical Exact Mass | 125.14022 Da |

| Hypothetical Measured Mass | 125.14025 Da |

| Mass Difference | +0.24 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis in Deuterated Species

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information. For this compound, the fragmentation pathways are analogous to the unlabeled compound, but the mass of the fragments containing the tert-butyl group is shifted by +9 Da.

Key expected fragmentation pathways for the protonated molecule [M+H]⁺ (m/z 126.1) include:

Loss of deuterated isobutene: A characteristic fragmentation for tert-butyl esters is the loss of a neutral isobutene molecule. In this case, it would be the loss of d8-isobutene (C₄D₈, mass 64.1 Da), resulting in a protonated acetic acid fragment at m/z 61.

Formation of the d9-tert-butyl cation: Cleavage of the ester C-O bond can lead to the formation of the deuterated tert-butyl cation, [C(CD₃)₃]⁺, at m/z 66.1.

Formation of the acetyl cation: The corresponding fragment from this cleavage would be the acetyl cation, [CH₃CO]⁺, at m/z 43.0.

Analyzing the masses of these fragments confirms that the deuterium labeling is localized to the tert-butyl group and has not scrambled to other positions in the molecule during ionization or fragmentation.

Interactive Table 3: Predicted MS/MS Fragmentation of [this compound + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss | Neutral Loss Mass |

|---|---|---|---|---|

| 126.1 | [CH₃COOH₂]⁺ | 61.0 | C₄D₈ | 64.1 |

| 126.1 | [C(CD₃)₃]⁺ | 66.1 | CH₃COOH | 60.0 |

Chromatographic Techniques Coupled with Spectroscopic Detection for Complex Mixture Analysis

The precise characterization of isotopically labeled compounds such as this compound in complex mixtures necessitates the use of high-resolution analytical techniques. The coupling of chromatographic separation methods with spectroscopic detection, particularly mass spectrometry, provides an unparalleled combination of separation efficiency and structural elucidation. This approach allows for the unequivocal identification and quantification of the target analyte, even in the presence of structurally similar compounds or complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Deuterated Compounds

Gas chromatography-mass spectrometry (GC-MS) stands as the premier analytical technique for the analysis of volatile and semi-volatile compounds. This compound, owing to its volatility, is ideally suited for GC-MS analysis. This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is vaporized and introduced into the GC column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. Generally, deuterated compounds may exhibit slightly shorter retention times than their non-deuterated counterparts, a phenomenon known as the "isotope effect in chromatography". nih.govchromforum.org This effect is attributed to the subtle differences in intermolecular forces caused by the substitution of hydrogen with deuterium. chromforum.org For this compound, this would mean it is expected to elute slightly earlier than standard tert-butyl acetate under identical chromatographic conditions. nih.gov

Following separation by the GC, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of this compound is predictable based on the known fragmentation of tert-butyl acetate and other tert-butyl containing compounds. nih.govdoaj.org The primary fragmentation involves the loss of the tert-butyl group. For the non-deuterated compound, a prominent peak is the tert-butyl cation (C₄H₉⁺) at m/z 57. nih.gov For this compound, this characteristic fragment appears at m/z 66 due to the nine deuterium atoms (C₄D₉⁺). Another key fragment for non-deuterated tert-butyl acetate is the acetyl cation (CH₃CO⁺) at m/z 43. This fragment remains at m/z 43 for this compound as the deuteration is on the tert-butyl group. The molecular ion peak for this compound would be observed at m/z 125. nih.govsigmaaldrich.com

Detailed research findings on the GC-MS analysis of various deuterated esters confirm the utility of this technique for resolving and identifying isotopically labeled compounds within complex biological or chemical matrices. nih.gov The method provides high sensitivity and specificity, allowing for detection at trace levels. nih.gov

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| GC System | Agilent 7890A or equivalent |

| Column | DB-624, 30 m x 0.53 mm, 3.00 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 30:1 ratio) |

| Oven Program | Initial: 40°C for 5 min, Ramp: 10°C/min to 260°C, Hold: 3 min |

| MS System | Agilent G7001B or equivalent |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Source Temperature | 230 °C |

| Mass Range | 35-200 m/z |

Note: This table presents typical starting parameters. Method optimization is required for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analogues

While GC-MS is the method of choice for volatile compounds like this compound, liquid chromatography-mass spectrometry (LC-MS) is indispensable for the analysis of non-volatile, thermally labile, or highly polar analogues. Should this compound be chemically modified to create less volatile derivatives, or if it is part of a larger, non-volatile molecular structure, LC-MS would be the appropriate analytical technique.

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. The separation in LC is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. For analogues of tert-butyl acetate, reverse-phase (RP) HPLC is a common approach. sielc.com

A key advantage of LC-MS is the use of soft ionization techniques, such as electrospray ionization (ESI), which typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov This allows for the accurate determination of the molecular weight of the non-volatile analogue. For further structural confirmation, tandem mass spectrometry (MS/MS) can be employed. In MS/MS analysis, the molecular ion of the analogue is selected and fragmented to produce a characteristic pattern of product ions. For a non-volatile analogue containing the tert-Butyl-d9 moiety, a characteristic fragmentation pathway would likely involve the neutral loss of isobutylene-d8 (C₄D₈) or the loss of the tert-butyl-d9 radical. doaj.org

Deuterated compounds are frequently used as internal standards in quantitative LC-MS analysis due to their chemical and physical similarity to the target analyte. mdpi.com However, chromatographic separation between the deuterated standard and the non-deuterated analyte can sometimes occur due to isotope effects, which must be considered during method development. mdpi.comoup.com The analysis of tert-butyl acetate's non-deuterated form by HPLC often uses a mobile phase of acetonitrile and water with an acid modifier like formic acid, which is compatible with mass spectrometry. sielc.com

Table 2: Representative LC-MS Parameters for Analysis of a Non-Volatile this compound Analogue

| Parameter | Value |

|---|---|

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Linear gradient tailored to the analyte's polarity |

| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| MS Scan Mode | Full Scan (for identification) or Multiple Reaction Monitoring (MRM) (for quantification) |

Note: This table provides general parameters. The specific conditions must be optimized for the particular non-volatile analogue being analyzed.

Applications of Tert Butyl D9 Acetate in Mechanistic Organic Chemistry and Reaction Kinetics

Elucidation of Reaction Pathways and Intermediate Identification through Isotopic Tracing

Isotopic tracing is a fundamental technique used to follow the journey of atoms and molecular fragments throughout a chemical reaction. By strategically placing isotopic labels within a reactant, chemists can determine bond cleavage and formation sites and identify transient intermediates. Tert-Butyl-d9 acetate (B1210297) is an excellent tracer for reactions involving the tert-butyl group or the acetate moiety.

The use of isotopes to unravel reaction mechanisms is well-established. For instance, the acid-catalyzed hydrolysis of esters has been studied using ¹⁸O-labeled water. In the case of tert-butyl acetate, hydrolysis in H₂¹⁸O results in the formation of tert-butyl alcohol containing the ¹⁸O label, while the acetic acid remains unlabeled. askfilo.com This outcome confirms that the reaction proceeds via the cleavage of the acyl-oxygen bond, with the water molecule acting as a nucleophile that attacks the carbonyl carbon. askfilo.com

By analogy, tert-Butyl-d9 acetate can be used to trace the fate of the deuterated tert-butyl cation, (CD₃)₃C⁺, in various reactions. In reactions such as the formation of tert-butyl ethers or in Friedel-Crafts alkylations, the presence and location of the deuterium (B1214612) atoms in the products can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This allows for the unambiguous identification of pathways involving the tert-butyl group and helps to distinguish between competing mechanisms, such as intramolecular rearrangements versus intermolecular fragment recombination.

In biochemical studies, isotopically labeled acetate is used to trace metabolic pathways. For example, [¹³C₂]-acetate has been used to track the synthesis of acetyl-CoA in platelets, revealing the activity of key metabolic pathways. nih.gov Similarly, employing this compound in biological systems could allow researchers to follow the incorporation and transformation of the acetate unit, providing insights into specific enzymatic processes while the deuterated tert-butyl group acts as a stable, non-metabolized marker.

Investigation of Kinetic Isotope Effects (KIEs)

The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by comparing the rate of a reaction using a reactant with a light isotope (kₗ) to the rate with a heavy isotope (kₗ). wikipedia.org The difference in reaction rates arises primarily from the difference in zero-point vibrational energies of the bonds to the isotopes; a bond to a heavier isotope is stronger and requires more energy to break, thus leading to a slower reaction rate. wikipedia.orglibretexts.org

A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.orglibretexts.org For hydrogen isotopes, the ratio kH/kD is typically in the range of 1 to 8. libretexts.org A significant primary KIE (typically > 2) is strong evidence that the C-H bond is being cleaved in the slowest step of the reaction.

In the context of this compound, a primary KIE would not be observed for reactions involving the cleavage of a C-D bond on the tert-butyl group itself, as tertiary C-H bonds are generally unreactive. However, if the acetate methyl group were deuterated (e.g., in tert-butyl acetate-d₃), a primary KIE could be measured in reactions where a proton is abstracted from this methyl group in the rate-determining step, such as in certain enolate formation reactions.

| Reaction Type | Isotopic Substitution | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| Enolization of Acetone (B3395972) | H/D at α-carbon | ~7.0 | C-H bond breaking is the rate-determining step. libretexts.org |

| E2 Elimination | H/D at β-carbon | 3.0 - 8.0 | C-H bond is broken in the concerted rate-determining step. |

| Oxidation of Alcohols | H/D at α-carbon | ~6.0 - 7.0 | C-H bond cleavage is integral to the rate-limiting step. |

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. They arise from changes in the vibrational environment of the isotopic center between the ground state and the transition state, often associated with a change in hybridization.

This compound is an ideal substrate for studying secondary KIEs. For example, in an SN1 solvolysis reaction, the rate-determining step is the formation of the tert-butyl carbocation.

CH₃COOC(CD₃)₃ → CH₃COO⁻ + ⁺C(CD₃)₃

In this process, the hybridization of the central carbon changes from sp³ in the starting material to sp² in the carbocation intermediate. The C-D bonds are not broken, but their vibrational frequencies change. This change leads to a secondary KIE. Typically, for such a reaction, a normal secondary KIE (kH/kD > 1) is observed, as the C-D bonds can more easily move in the sp²-hybridized transition state compared to the more constrained sp³ ground state. Measuring a kH/kD value of around 1.1-1.25 would provide strong evidence for an SN1 mechanism involving carbocation formation. utdallas.edu

| Reaction Type | Hybridization Change at Central Carbon | Expected kH/kD Value | Interpretation |

|---|---|---|---|

| SN1 Solvolysis | sp³ → sp² | 1.10 - 1.25 | Loosening of C-D bending vibrations in the transition state. |

| SN2 Reaction (Hypothetical) | sp³ → sp³ | 0.95 - 1.05 | Minimal change in vibrational modes at the non-reacting methyl groups. |

| Addition to Carbonyl | sp² → sp³ | 0.85 - 0.95 (Inverse KIE) | Steric compression and strengthening of C-D vibrations in the transition state. |

Probing Solvent Effects and Solvation Dynamics using Deuterated Analogues

The solvent in which a reaction occurs can have a profound impact on reaction rates and mechanisms. Using a deuterated solvent in place of its protic analogue can reveal information about the role of the solvent in the reaction mechanism, an effect known as the solvent isotope effect. chem-station.com For example, the hydrolysis of an ester via a specific acid catalyst is approximately twice as fast in heavy water (D₂O) as in H₂O. chem-station.com This "inverse" solvent isotope effect provides insight into the pre-equilibrium protonation step of the reaction.

Computational studies have shown that the presence of a tert-butyl group can retard the solvation dynamics of water. nih.gov Experimental studies using this compound as a solute or co-solvent could provide valuable data on how these hydrophobic interactions are subtly modified by deuteration, affecting the energy of the transition state and thus the reaction rate. nih.govresearchgate.net This approach is particularly useful for understanding reactions where the transition state has a different polarity and solvation requirement than the ground state.

Mechanistic Studies of Isomerization, Rearrangement, and Elimination Reactions

Isotopically labeled compounds are crucial for elucidating the mechanisms of molecular rearrangements and elimination reactions. The use of this compound can help differentiate between various possible pathways.

In a study of the OH-induced oxidation of tert-butyl acetate, two main products were identified: acetic anhydride and acetone. researchgate.net The formation of these products suggests a mechanism involving H-atom abstraction followed by rearrangement of the resulting radical. Using this compound in such a study would allow for precise tracking of the deuterated fragments, confirming whether the acetone formed is deuterated and thus originates from the tert-butyl group.

Elimination reactions, such as the E1 and E2 pathways, are highly dependent on substrate structure and reaction conditions. msu.edu The hydrolysis of tert-butyl chloride, for example, proceeds through an E1 mechanism alongside an SN1 reaction, both involving a common carbocation intermediate. libretexts.org If this compound were used as a precursor to a deuterated tert-butyl halide, the study of its elimination reaction would exhibit a secondary KIE. Since the C-D bonds are not broken during the rate-determining step of either an E1 (carbocation formation) or E2 (concerted elimination) reaction involving a different leaving group, the magnitude of the secondary KIE can still provide information. A value greater than 1 would support a mechanism with a transition state that has significant carbocation character (more E1-like), reflecting the sp³ to sp² hybridization change. libretexts.org

Role of Tert Butyl D9 Acetate in Quantitative Bioanalytical Research and Metabolomics

Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) Methods

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantitative analysis. The technique relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample at the earliest stage of analysis. This "internal standard" experiences the same sample preparation, extraction, and ionization effects as the endogenous analyte. By measuring the ratio of the natural analyte to the labeled standard, precise quantification can be achieved, effectively nullifying variations in sample recovery and matrix effects. clearsynth.com

Utilization as an Internal Standard in Quantitative Bioanalysis for Enhanced Accuracy and Precision

tert-Butyl-d9 acetate (B1210297) is an ideal internal standard for the quantification of its non-labeled analog, tert-butyl acetate, and potentially other volatile short-chain esters in bioanalytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmaffiliates.com Deuterated standards are considered the best choice for internal standards as they share nearly identical physical and chemical characteristics with the analyte. semanticscholar.org This ensures they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer's source, which is crucial for correcting analytical variability. clearsynth.com

The key to its function is the mass difference between the analyte (tert-butyl acetate) and the standard (tert-Butyl-d9 acetate). The nine deuterium (B1214612) atoms increase the molecular weight by nine daltons. In a mass spectrometer, this mass shift allows the instrument to detect and measure both compounds simultaneously while keeping their signals clearly resolved. This approach compensates for analyte loss during sample preparation and corrects for signal suppression or enhancement caused by other molecules in the biological matrix (e.g., plasma, urine, or tissue homogenates). clearsynth.comacs.org The use of a stable isotope-labeled internal standard like this compound is paramount for developing robust and reliable bioanalytical methods that meet the stringent validation requirements of regulatory bodies. pharmaffiliates.com

Table 1: Theoretical Mass Spectrometry Parameters for IDMS This interactive table outlines the theoretical mass-to-charge ratios (m/z) for the analyte and its deuterated internal standard, which are fundamental for developing a selective IDMS method.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Theoretical [M+H]⁺ (m/z) | Key Fragment Ion (m/z) |

|---|---|---|---|---|

| tert-Butyl acetate | C₆H₁₂O₂ | 116.16 biosynth.comnih.gov | 117.09 | 57.07 (tert-Butyl cation) |

| This compound | C₆D₉H₃O₂ | 125.21 nih.gov | 126.15 | 66.13 (tert-Butyl-d9 cation) |

Method Development for Absolute Quantification in Complex Biological Matrices

Developing methods for absolute quantification—determining the exact concentration of a substance—in complex biological matrices is challenging due to the high variability and presence of interfering compounds. This compound facilitates the development of such methods for volatile organic compounds (VOCs). epa.gov When analyzing blood or urine, for instance, VOCs can be lost to the container headspace or through adsorption during sample handling. acs.org

By adding this compound to the collection container at the point of sampling, any loss of the native tert-butyl acetate during storage and processing is mirrored by a proportional loss of the internal standard. acs.org This ensures that the ratio between the analyte and the standard remains constant, allowing for accurate back-calculation to the original concentration in the sample. This approach is critical for obtaining reliable data in pharmacokinetic studies, toxicology, and clinical diagnostics where precise concentration values are essential. The validation of such a method would involve assessing linearity, accuracy, precision, selectivity, and stability, all of which are strengthened by the inclusion of an ideal internal standard. nih.gov

Tracing Metabolic Pathways and Biotransformation Processes via Deuterium Labeling

The deuterium atoms on this compound act as a stable isotopic tag, allowing researchers to trace the journey of the molecule and its derivatives through metabolic processes. When introduced into a biological system, the labeled compound follows the same metabolic pathways as its unlabeled counterpart. By using mass spectrometry to detect the unique mass signature of the deuterium-labeled metabolites, scientists can map biotransformation pathways, determine metabolic rates, and identify novel metabolites. nih.gov

Identification of Novel Metabolites and Metabolic Hotspots through Isotopic Tags

Upon entering a biological system, this compound is expected to undergo rapid hydrolysis by esterase enzymes, yielding acetic acid and tert-butanol-d9 (B1338152). nih.govresearchgate.net The deuterated tert-butanol-d9 then becomes a substrate for further metabolism, primarily by cytochrome P450 (CYP) enzymes. hyphadiscovery.com The tert-butyl group is a known "metabolic hotspot" on many drug molecules. hyphadiscovery.comresearchgate.net

Phase I metabolism of the tert-butanol-d9 moiety would likely involve oxidation of one of the deuterated methyl groups to form a hydroxymethyl group, resulting in 2-(hydroxymethyl-d2)-propan-2-ol-d7. Further oxidation of this alcohol metabolite could then produce a carboxylic acid derivative, 2-(carboxy-d1)-propan-2-ol-d7. hyphadiscovery.com By scanning for the predicted mass shifts corresponding to these oxidative additions, researchers can confirm known metabolic pathways and potentially identify new, previously uncharacterized metabolites in various biological samples.

Table 2: Potential Metabolites of this compound This interactive table shows the predicted metabolic products of this compound following enzymatic action and the corresponding change in mass that would be detected by mass spectrometry.

| Compound | Parent Compound | Metabolic Reaction | Resulting Functional Group | Expected Mass Shift |

|---|---|---|---|---|

| tert-Butanol-d9 | This compound | Hydrolysis | Alcohol (hydroxyl) | -42 (loss of acetyl group) |

| Hydroxylated tert-Butanol-d9 | tert-Butanol-d9 | Oxidation (Phase I) | Primary Alcohol | +16 (addition of Oxygen) |

| Carboxylic Acid from tert-Butanol-d9 | Hydroxylated tert-Butanol-d9 | Oxidation (Phase I) | Carboxylic Acid | +14 (net addition of O, loss of 2D) |

Investigations into Drug Metabolism and Pharmacokinetic Studies (Pre-clinical, Research Phase)

In preclinical drug metabolism and pharmacokinetic (DMPK) research, deuterated compounds are used to investigate how a drug is absorbed, distributed, metabolized, and excreted (ADME). The use of deuterium labeling can profoundly influence a molecule's metabolic fate due to the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since breaking this bond is often the rate-limiting step in metabolism by CYP enzymes, replacing hydrogen with deuterium at a metabolic hotspot can significantly slow down the rate of metabolism. nih.govnih.gov

Applications in High-Throughput Screening and Biomarker Discovery within Research Frameworks

While not a direct agent used in primary screening, this compound plays a critical supporting role in research frameworks that utilize high-throughput screening (HTS) and metabolomics for biomarker discovery. Its function is to ensure the quality and reliability of the quantitative data that underpins these large-scale discovery efforts.

In HTS campaigns, thousands of compounds are tested to identify "hits"—molecules that show activity against a biological target. Once hits are identified, they undergo further analysis, including dose-response studies and pharmacokinetic profiling. The precise quantification of these compounds in biological assays is essential for establishing accurate structure-activity relationships (SAR). IDMS methods, using internal standards like this compound for analytes containing a tert-butyl moiety, provide the high-quality quantitative data needed to confidently rank and prioritize compounds for further development.

In the field of metabolomics for biomarker discovery, researchers analyze hundreds or thousands of biological samples to find metabolites that correlate with a disease state or response to therapy. The discovery of volatile organic compounds as potential biomarkers in breath, urine, or blood is an active area of research. For such studies to be successful, the analytical methods must be robust and reproducible. The inclusion of appropriate stable isotope-labeled internal standards, such as this compound for related volatile esters, is crucial for normalizing the data, correcting for analytical variance, and enabling the reliable comparison of metabolite levels across large sample cohorts. This ensures that any identified differences are due to true biological variation rather than analytical artifact, thus enhancing the potential for discovering valid and clinically relevant biomarkers.

Theoretical and Computational Investigations of Deuterated Tert Butyl Acetate Systems

Quantum Chemical Calculations for Electronic Structure, Stability, and Conformation

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For tert-butyl acetate (B1210297) and its deuterated analogue, these calculations can predict molecular geometry, electronic structure, and conformational preferences.

Studies on the non-deuterated form of tert-butyl acetate using a combination of quantum chemical calculations (at the MP2/6-311++G(d,p) level of theory) and microwave spectroscopy have identified two primary conformers. researchgate.net The molecule is characterized by a relatively rigid frame, leading to two stable forms: a highly abundant conformer with C_s symmetry and a less stable conformer with C_1 symmetry, which exists as a pair of enantiomers. researchgate.net The C_s conformer is calculated to be significantly lower in energy, by approximately 4.6 kJ/mol, than the C_1 form. researchgate.net

Table 1: Calculated Conformational Data for tert-Butyl Acetate

| Conformer | Point Group | Relative Energy (kJ/mol) | Status |

|---|---|---|---|

| Conformer 1 | C_s | 0.0 | Most Abundant |

| Conformer 2 | C_1 | 4.6 | Less Abundant |

Data derived from studies on non-deuterated tert-butyl acetate. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Shell Dynamics

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed picture of intermolecular interactions and behavior in solution. For tert-butyl-d9 acetate, MD simulations can reveal how the deuteration of the tert-butyl group influences its interactions with solvent molecules.

The substitution of hydrogen with deuterium (B1214612) can affect intermolecular forces, particularly London dispersion forces. cchmc.org Due to the lower vibrational amplitude of the C-D bond compared to the C-H bond, deuterated compounds can exhibit slightly lower polarizability and a smaller average molecular volume. cchmc.orgresearchgate.net This can lead to weaker intermolecular dispersion interactions. Studies on hydrophobic interactions have shown that protiated compounds often bind more strongly to nonpolar surfaces than their deuterated counterparts, suggesting that C-H···π and other dispersion-based interactions are stronger than C-D···π interactions. cchmc.orgacs.org

MD simulations of this compound in various solvents could quantify these effects. For instance, simulations in a nonpolar solvent like hexane would primarily highlight changes in van der Waals forces, while simulations in a polar solvent like water or ethanol would explore the interplay between these forces and the electrostatic interactions of the ester group. Research on the acetate ion's solvation shell has shown complex hydrogen bonding dynamics with water. researchgate.net Similarly, MD studies on tert-butyl alcohol (a related compound) have been used to investigate its propensity to accumulate near peptide surfaces in aqueous solutions. nih.gov Applying these techniques to this compound would allow for the detailed characterization of its solvation shell, including the orientation of solvent molecules and the residence time of these molecules in the first solvation shell.

Prediction and Interpretation of Spectroscopic Data for Deuterated Compounds

Computational methods are frequently used to predict and help interpret spectroscopic data. The isotopic substitution in this compound leads to predictable and significant changes in its NMR, IR, and mass spectra compared to its non-deuterated isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of standard tert-butyl acetate shows two singlets: one for the acetyl methyl protons and one for the nine equivalent protons of the tert-butyl group. chemicalbook.com In this compound, the signal corresponding to the tert-butyl group would be absent in the 1H NMR spectrum. Instead, a signal would appear in the 2H (deuterium) NMR spectrum. The chemical shift in 2H NMR is nearly identical to that in 1H NMR, so the tert-butyl-d9 signal would be expected at approximately 1.4 ppm. nih.gov The signal for the remaining acetyl methyl protons would still be present in the 1H NMR spectrum at around 1.9-2.0 ppm. chemicalbook.com The tert-butyl group is often used as an NMR probe because its nine equivalent protons (or deuterons) can provide a sharp and intense signal, even when attached to large molecules. nih.gov

Infrared (IR) Spectroscopy: Deuteration has a pronounced effect on vibrational frequencies. The stretching frequency of a bond is related to its force constant and the reduced mass of the atoms involved. Replacing hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly increases the reduced mass of the C-H bond. This causes the C-D stretching vibrations to appear at a lower frequency (wavenumber) than the corresponding C-H stretches. youtube.com The ratio of the C-D to C-H stretching frequency is approximately 1/√2, or about 0.71. youtube.com Therefore, the C-H stretching bands typically seen around 2950-3000 cm-1 for the tert-butyl group would be replaced by C-D stretching bands at a much lower frequency, predicted to be in the 2100-2250 cm-1 region. The characteristic C=O ester stretch, typically around 1740 cm-1, would be largely unaffected.

Mass Spectrometry (MS): In mass spectrometry, the molecular weight of this compound is 125.21 g/mol , which is nine mass units higher than that of the non-deuterated tert-butyl acetate (116.16 g/mol ). sigmaaldrich.comnih.gov This mass shift is a definitive indicator of the incorporation of nine deuterium atoms.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value/Region | Comparison to Non-deuterated Form |

|---|---|---|---|

| 1H NMR | tert-Butyl Signal | Absent | Present at ~1.4 ppm |

| 2H NMR | tert-Butyl-d9 Signal | ~1.4 ppm | Signal Absent |

| IR | C-D Stretch | ~2100-2250 cm-1 | C-H stretch at ~2950-3000 cm-1 |

| MS | Molecular Ion (M+) | m/z ≈ 125 | m/z ≈ 116 |

Computational Modeling of Kinetic Isotope Effects and Reaction Transition States

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. Computational modeling, particularly using transition state theory (TST), is a key method for predicting and understanding KIEs. wikipedia.orgmit.edu

For reactions involving this compound, the most relevant KIE is the secondary β-deuterium isotope effect. This effect occurs when deuterium is substituted at a carbon atom adjacent (β-position) to the reacting center. In reactions where the hybridization of the carbon atom changes during the rate-determining step, a secondary KIE is often observed.

For example, in an S_N1-type hydrolysis of tert-butyl acetate, the rate-determining step is the formation of the tert-butyl carbocation. The hybridization of the central carbon of the tert-butyl group changes from sp3 in the reactant to sp2 in the carbocation intermediate. The C-H (or C-D) bending vibrational modes are less sterically hindered in the sp2 transition state than in the sp3 ground state. Because C-H bending vibrations have a higher frequency (and higher ZPVE) than C-D bending vibrations, the energy cost to weaken these modes in the transition state is greater for the C-H bonds. This results in a faster reaction rate for the deuterated compound, leading to an inverse KIE (k_H/k_D < 1).

Conversely, in a reaction where steric hindrance increases in the transition state, a normal KIE (k_H/k_D > 1) is expected. Studies on the thermal decomposition of related compounds like tert-butyl peracetates have extensively used secondary deuterium KIEs to probe the nature of the transition state. acs.org

Computational models can locate the transition state structure on the potential energy surface and calculate the vibrational frequencies for both the reactant and the transition state for the protiated and deuterated species. nih.gov From these frequencies, the ZPVEs can be determined, and the KIE can be calculated. These theoretical KIEs can then be compared with experimental values to validate or refine the proposed reaction mechanism. mit.edunih.gov

Advanced Applications and Future Research Directions in Chemical and Materials Science

tert-Butyl-d9 Acetate (B1210297) as a Deuterated Building Block in the Synthesis of Complex Labeled Molecules

The strategic incorporation of deuterium (B1214612) into complex organic molecules offers a powerful method for elucidating biosynthetic pathways, studying metabolic fates, and enhancing the pharmacokinetic profiles of pharmaceutical compounds. tert-Butyl-d9 acetate serves as a valuable source of a deuterated tert-butyl group, a common motif in many biologically active molecules and functional materials. Its utility as a synthetic intermediate lies in its ability to introduce nine deuterium atoms in a single, sterically hindered, and chemically robust unit.

The synthesis of complex deuterated molecules often involves multi-step sequences where isotopic labeling is introduced at a late stage to maximize efficiency. The tert-butyl-d9 group can be incorporated through various chemical transformations, leveraging the reactivity of the acetate functional group or through the hydrolysis of the ester to generate deuterated tert-butanol (B103910), which can then be used in subsequent reactions. Researchers are exploring the use of this compound in the synthesis of deuterated pharmaceutical ingredients (APIs), where the presence of the heavy isotope can significantly alter metabolic pathways, often leading to improved drug efficacy and reduced side effects.

| Property | Value |

| Molecular Formula | C6H3D9O2 |

| Molecular Weight | 125.21 g/mol |

| Isotopic Purity | ≥98 atom % D |

| CAS Number | 358731-03-0 |

Integration of Deuterium Labeling with Advanced Spectroscopic Techniques for Dynamic Processes

The replacement of hydrogen with deuterium provides a subtle yet powerful probe for investigating dynamic processes at the molecular level. The distinct spectroscopic signature of deuterium allows for its use in conjunction with advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In NMR spectroscopy, the presence of deuterium in a molecule, introduced via precursors like this compound, can simplify complex proton spectra and provide unique insights into molecular structure and conformation. Furthermore, solid-state deuterium NMR (²H NMR) is a particularly powerful technique for studying the dynamics of molecules in condensed phases, such as polymers and biological membranes. By analyzing the lineshapes and relaxation times of the deuterium signal, researchers can gain detailed information about molecular motion, including rotational dynamics and conformational exchange, over a wide range of timescales. While specific studies detailing the use of this compound for this purpose are still emerging, the principles have been demonstrated with structurally similar deuterated compounds.

Mass spectrometry is another key technique where deuterium labeling is invaluable. The mass shift of nine daltons introduced by the tert-butyl-d9 group provides a clear and unambiguous marker for tracking molecules in complex mixtures and for quantifying metabolites in biological systems. This is particularly useful in pharmacokinetic studies and in elucidating reaction mechanisms.

Potential Contributions to the Development of Novel Catalytic Systems and Reaction Media

The field of catalysis is continually seeking more efficient, selective, and sustainable reaction pathways. Deuterated compounds can play a significant role in this endeavor, primarily through the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to different reaction rates. This effect is a cornerstone of mechanistic studies in catalysis, allowing for the identification of rate-determining steps involving C-H bond cleavage.

While direct catalytic applications of this compound are not yet widely reported, its non-deuterated counterpart, tert-butyl acetate, is recognized as a useful solvent for various catalytic reactions, including direct amidations. The use of this compound as a reaction medium in such systems could provide valuable mechanistic insights. By comparing the reaction kinetics in the deuterated versus the non-deuterated solvent, researchers could probe the involvement of the solvent in the catalytic cycle.

Furthermore, the development of catalysts that can selectively activate and functionalize the C-D bonds in molecules like this compound could open new avenues for the synthesis of selectively labeled compounds.

Emerging Roles in Polymer Science and Functional Materials Research as a Labeled Precursor

Deuterated polymers are of significant interest in materials science, particularly for applications in neutron scattering, which is a powerful technique for probing the structure and dynamics of polymer chains. The large difference in the neutron scattering length between hydrogen and deuterium allows for "contrast matching," where specific parts of a polymer blend or composite can be made "invisible" to neutrons, enabling the detailed study of the remaining components.

The synthesis of deuterated polymers relies on the availability of deuterated monomers. While the direct use of this compound as a monomer is not typical, it can serve as a precursor for the synthesis of deuterated monomers. For instance, hydrolysis to deuterated tert-butanol, followed by conversion to a polymerizable derivative like deuterated tert-butyl acrylate (B77674), provides a pathway to incorporating the tert-butyl-d9 group into polymer chains. The synthesis of deuterated tert-butyl acrylate has been reported, highlighting the feasibility of this approach.

Q & A

Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., biological fluids), and how can they be mitigated?

- Answer : Matrix effects (e.g., ion suppression in LC-MS) can obscure detection. Use isotope dilution assays with internal standards (e.g., C-labeled analogs) and optimize extraction protocols (e.g., solid-phase extraction) to improve selectivity and sensitivity .

Methodological Notes

- Data Validation : Cross-reference synthetic protocols with databases like NIST Chemistry WebBook for thermodynamic properties (e.g., Henry’s Law constants) to ensure consistency .

- Ethical Compliance : Adhere to institutional guidelines for handling regulated compounds (e.g., Schedule I analogs) and disclose deuterated materials in safety documentation .

- Statistical Rigor : Collaborate with statisticians to design experiments (e.g., ANOVA for stability studies) and avoid overgeneralization of results (e.g., "inductive fallacy") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.